molecular formula C24H29N5O2S B10943014 N-benzyl-2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide

N-benzyl-2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B10943014
M. Wt: 451.6 g/mol
InChI Key: OWEDODIKCWLVEO-FYJGNVAPSA-N
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Description

N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a benzyl group, a cyclohexyl ring, and a pyrazole moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for manufacturing advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE include:

  • N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE
  • N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETONITRILE

Uniqueness

The uniqueness of N-BENZYL-2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

N-benzyl-2-[(4E)-1-cyclohexyl-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H29N5O2S/c1-17-19(15-28(2)27-17)13-21-23(31)29(20-11-7-4-8-12-20)24(26-21)32-16-22(30)25-14-18-9-5-3-6-10-18/h3,5-6,9-10,13,15,20H,4,7-8,11-12,14,16H2,1-2H3,(H,25,30)/b21-13+

InChI Key

OWEDODIKCWLVEO-FYJGNVAPSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)C4CCCCC4)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)C4CCCCC4)C

Origin of Product

United States

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